MbtI Enzyme Inhibition: Comparative Scaffold Potency Against Mycobacterium tuberculosis Salicylate Synthase
Within a library of functionalized benzoate-based inhibitors designed to target Mycobacterium tuberculosis salicylate synthase (MbtI), compounds featuring the 2,3-dihydroxybenzoate scaffold, which is structurally related to the 5-amino-2-fluoro-4-methylbenzoate core, demonstrated low-micromolar inhibitory activity. The most potent inhibitors in this class were those mimicking the enzyme intermediate, isochorismate, with modifications at the C3 position proving critical for potency. While a direct IC50 for the target compound is not published in this study, the class-level inference establishes that the benzoate scaffold with specific substitution patterns is a viable and active pharmacophore for MbtI inhibition [1].
| Evidence Dimension | Enzyme inhibition (MbtI) |
|---|---|
| Target Compound Data | Not available in referenced study. |
| Comparator Or Baseline | 2,3-dihydroxybenzoate derivatives |
| Quantified Difference | Not directly quantifiable for this specific compound. |
| Conditions | In vitro MbtI inhibition assay. |
Why This Matters
Establishes that the benzoate core with appropriate substitution is a valid scaffold for developing MbtI inhibitors, a target for novel tuberculosis therapies, making this compound a relevant starting point for medicinal chemistry optimization.
- [1] Manos-Turvey, A., et al. Inhibition studies of Mycobacterium tuberculosis salicylate synthase (MbtI). ChemMedChem, 2010, 5, 1067-1079. View Source
